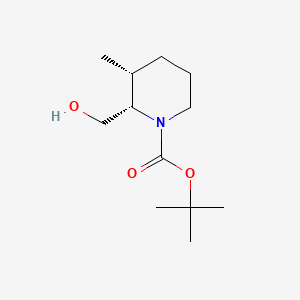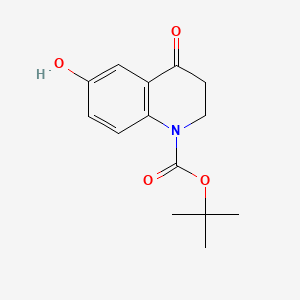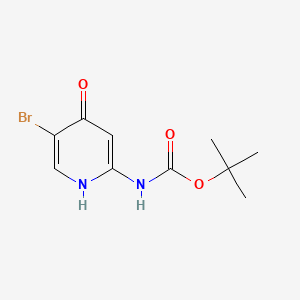
tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that is widely used in scientific research and laboratory experiments. It is a derivative of azepane, a cyclic tertiary alcohol, and is also known as TBAC. TBAC is a white, odourless solid that is soluble in water and most organic solvents. It is often used as a reagent or catalyst in synthetic organic chemistry. TBAC is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and other compounds with useful properties.
Applications De Recherche Scientifique
TBAC is a versatile reagent and has a wide range of applications in scientific research. It has been used in the synthesis of polymers, pharmaceuticals, and other compounds with useful properties. TBAC has also been used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, TBAC has been used in the synthesis of small molecules, such as dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of TBAC is not fully understood. However, it is believed that TBAC acts as a catalyst in the reaction of organic compounds, allowing them to react more quickly and efficiently. TBAC has also been shown to increase the solubility of some organic compounds, making them easier to work with.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not fully understood. However, it is believed that TBAC may be able to interact with certain enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
TBAC has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide range of synthetic organic chemistry reactions. TBAC is also relatively stable, and can be stored for long periods of time without significant degradation. However, TBAC is also a strong acid, and must be handled with caution.
Orientations Futures
There are a number of potential future directions for TBAC research. One possible direction is the development of new synthetic methods for the synthesis of TBAC and other compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of TBAC. Finally, further research could be done to develop new applications for TBAC, such as in the synthesis of pharmaceuticals or other compounds with desirable properties.
Méthodes De Synthèse
TBAC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl alcohol and chlorosulfonic acid, followed by an esterification reaction with sodium azide. This reaction produces a sodium salt of TBAC, which can then be isolated and purified. Alternatively, TBAC can be synthesized from the reaction of tert-butyl alcohol and sodium azide, followed by the addition of chlorosulfonic acid. This method produces a mixture of the sodium salt of TBAC and other byproducts, which can be separated and purified.
Propriétés
IUPAC Name |
tert-butyl 3-chlorosulfonylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-5-4-6-9(8-13)18(12,15)16/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMOVSLXYJLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)





![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)

![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)
![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
